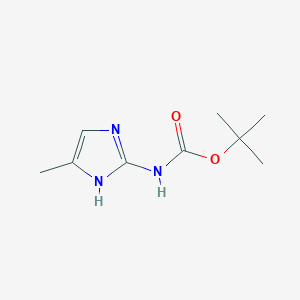
(4-Methyl-1H-imidazol-2-YL)-carbamic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (4-methyl-1H-imidazol-2-yl)carbamate: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a carbamate functional group attached to the imidazole ring. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-methyl-1H-imidazol-2-yl)carbamate typically involves the following steps:
-
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through various methods, including the cyclization of amido-nitriles or the condensation of aldehydes with amines. For example, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles .
-
Introduction of the tert-Butyl Group: : The tert-butyl group can be introduced through alkylation reactions. tert-Butyl chloride is commonly used as the alkylating agent in the presence of a base such as potassium carbonate.
-
Carbamate Formation: : The carbamate functional group can be introduced by reacting the imidazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for tert-Butyl (4-methyl-1H-imidazol-2-yl)carbamate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
-
Oxidation: : Imidazole derivatives can undergo oxidation reactions, often using oxidizing agents such as tert-butyl hydroperoxide (TBHP) to form various oxidized products .
-
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
-
Substitution: : Substitution reactions, including nucleophilic and electrophilic substitutions, are common for imidazole derivatives. These reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: tert-Butyl hydroperoxide (TBHP), hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, triethylamine.
Alkylating Agents: tert-Butyl chloride, tert-butyl chloroformate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms.
科学研究应用
Chemistry
In chemistry, tert-Butyl (4-methyl-1H-imidazol-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, imidazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They can interact with biological targets such as enzymes and receptors, influencing various biochemical pathways.
Medicine
In medicine, imidazole derivatives are explored for their therapeutic potential. They have been investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the carbamate group can enhance the compound’s stability and bioavailability.
Industry
In the industrial sector, imidazole derivatives are used in the production of agrochemicals, dyes, and materials. Their versatility makes them suitable for various applications, including catalysis and material science.
作用机制
The mechanism of action of tert-Butyl (4-methyl-1H-imidazol-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The carbamate group can also interact with biological molecules, enhancing the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- tert-Butyl (1H-imidazol-2-yl)methylcarbamate
- tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate
- 4,5-Diphenyl-1H-imidazol-2-yl derivatives
Uniqueness
tert-Butyl (4-methyl-1H-imidazol-2-yl)carbamate is unique due to the presence of the methyl group at the 4-position of the imidazole ring. This substitution can influence the compound’s reactivity and interaction with biological targets. Additionally, the combination of the tert-butyl and carbamate groups enhances the compound’s stability and bioavailability compared to other imidazole derivatives.
属性
CAS 编号 |
885953-44-6 |
|---|---|
分子式 |
C9H15N3O2 |
分子量 |
197.23 g/mol |
IUPAC 名称 |
tert-butyl N-(5-methyl-1H-imidazol-2-yl)carbamate |
InChI |
InChI=1S/C9H15N3O2/c1-6-5-10-7(11-6)12-8(13)14-9(2,3)4/h5H,1-4H3,(H2,10,11,12,13) |
InChI 键 |
MSEQJVJURJQTJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N1)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



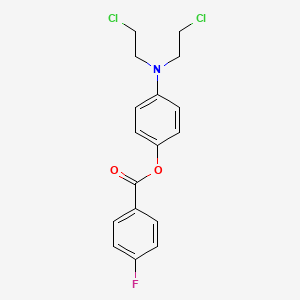
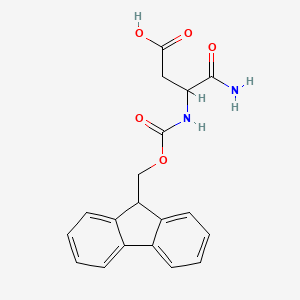
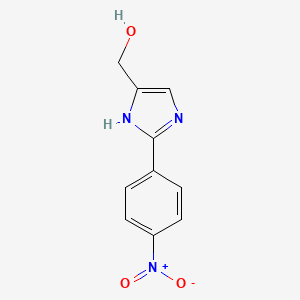
![1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid](/img/structure/B15199032.png)
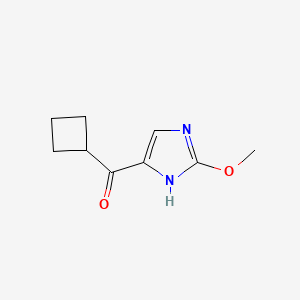

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione](/img/structure/B15199053.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile](/img/structure/B15199059.png)
![(3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine](/img/structure/B15199063.png)
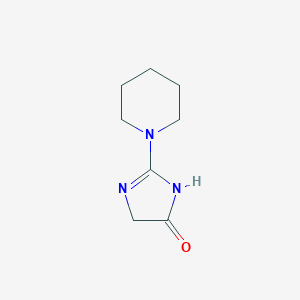
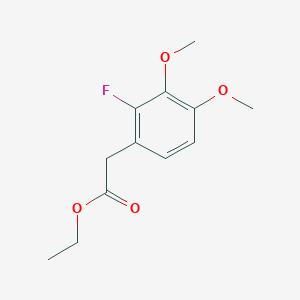
![Bis(benzo[b]thiophen-2-yl)dimethylsilane](/img/structure/B15199092.png)
![Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)
